CID 131850547
Description
CID 131850547 is a chemical compound cataloged in PubChem with a distinct structure and functional properties. The compound’s mass spectrum (Figure 1D in ) provides critical insights into its fragmentation patterns, which are essential for structural elucidation and differentiation from analogs. This compound is noted for its role in chemical dimerization and intracellular manipulation, particularly in protein localization studies, due to its cell-permeant and photocleavable properties .
Properties
Molecular Formula |
C16H12N4Na3O9S2 |
|---|---|
Molecular Weight |
537.4 g/mol |
InChI |
InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);;; |
InChI Key |
RHKOFJVEQBGAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally comparable to CID 131850547:
Biotinylated α-Methylnitrobenzylrapamycin
- Structure : Contains a biotin moiety and a nitrobenzyl caging group.
- Function : Enables spatial control of small GTPase activity but requires extracellular photolytic cleavage for activation .
- Limitations : Lacks intrinsic cell permeability; dependent on external processing for intracellular delivery.
pRap (Photocaged Rapamycin Derivative)
- Structure: Noncovalent photocleavable dimerizer derived from rapamycin.
- Function : Releases diffusible rapamycin upon UV exposure, enabling temporal control of dimerization .
- Limitations : High diffusibility reduces spatial precision in target manipulation.
This compound
- Structure : Presumed to include a haloalkane or benzylguanine group for SNAP-/HaloTag binding, based on its application in protein dimerization .
- Function : Combines cell permeability with photocleavability, enabling intracellular activation without external processing.
- Advantages : Direct intracellular manipulation, enhanced spatial resolution, and reduced off-target effects compared to analogs.
Comparative Data Table
Mechanistic Differentiation
- This compound : Utilizes photocleavage to release active dimerizers intracellularly, bypassing membrane transport limitations .
- Biotinylated α-Methylnitrobenzylrapamycin : Relies on biotin-avidin interactions for extracellular targeting, necessitating UV exposure outside the cell for activation .
- pRap : Provides temporal control but lacks spatial specificity due to rapid diffusion post-activation .
Q & A
Q. How to structure a manuscript for high-impact journals when reporting on this compound?
- Methodological Answer :
- Abstract : Highlight novelty (e.g., "first synthesis of enantiopure this compound").
- Results/Discussion : Use subheadings to separate key findings (e.g., "Thermodynamic Stability," "Biological Activity").
- Supporting Information : Include crystallographic data (CIF files) and spectral charts.
- Follow journal-specific instructions (e.g., Beilstein Journal of Organic Chemistry’s 5-compound limit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
